1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methylprop-2-en-1-yl group attached to a piperazine ring, which is further substituted with a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylamine and 2-methylprop-2-en-1-ol.
Formation of Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting 2-methoxyphenylamine with an appropriate dihaloalkane under basic conditions.
Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methylprop-2-en-1-yl group through a substitution reaction, often using an alkylating agent.
Oxidation to Dione: The final step involves the oxidation of the piperazine ring to introduce the dione functionality. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione moiety to diols or other reduced forms.
Substitution: The methoxyphenyl and methylprop-2-en-1-yl groups can be substituted with other functional groups using appropriate reagents.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
1-(2-Methoxyphenyl)piperazine: Lacks the dione and methylprop-2-en-1-yl groups.
4-(2-Methylprop-2-en-1-yl)piperazine-2,3-dione: Lacks the methoxyphenyl group.
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine: Lacks the dione functionality.
Uniqueness: 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)10-16-8-9-17(15(19)14(16)18)12-6-4-5-7-13(12)20-3/h4-7H,1,8-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNYAQLPCBGLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.